molecular formula C8H13NO2S B6428554 ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1934987-42-4

ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B6428554
CAS No.: 1934987-42-4
M. Wt: 187.26 g/mol
InChI Key: AHMFHSYJYLFYNO-UHFFFAOYSA-N
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Description

Ethyl 2-thia-5-azabicyclo[221]heptane-5-carboxylate is a bicyclic compound featuring a unique structure that includes both sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminocyclopentanecarboxylate with sulfur-containing reagents. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of sulfur and nitrogen-containing bicyclic structures with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medicinally, this compound is investigated for its potential as a pharmacophore. Its structure is similar to that of certain antibiotics and enzyme inhibitors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-Thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid: This compound lacks the ethyl ester group but shares the core bicyclic structure.

    2,5-Diazabicyclo[2.2.1]heptane: This compound contains two nitrogen atoms in the bicyclic ring, offering different chemical properties.

    2-Oxa-5-azabicyclo[2.2.1]heptane:

Uniqueness

Ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-2-11-8(10)9-4-7-3-6(9)5-12-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMFHSYJYLFYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CC1CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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